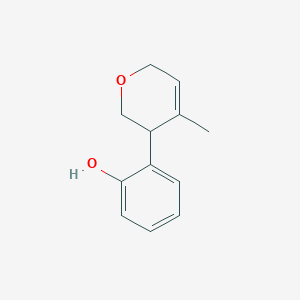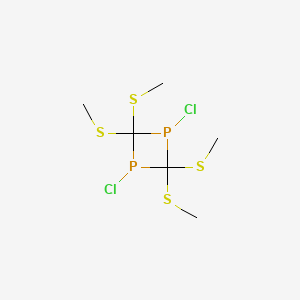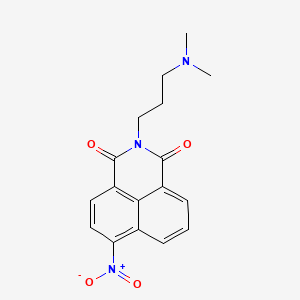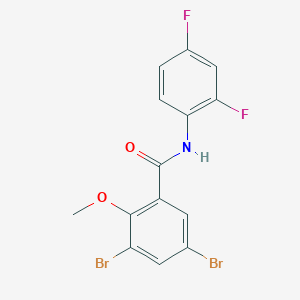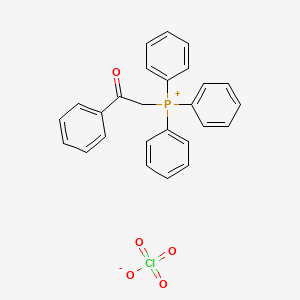
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is a chemical compound with the molecular formula C33H27ClNO6P. It is known for its unique structure, which includes a triphenylphosphonium group and a perchlorate anion. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the reaction of triphenylphosphine with 2-oxo-2-phenylethyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate exerts its effects involves interactions with various molecular targets. The triphenylphosphonium group can interact with cellular membranes, while the perchlorate anion can participate in ionic interactions. These interactions can affect cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Benzoylamino)-2-oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- (2-Oxo-2-phenyl-1-phenylacetylamino-ethyl)-triphenyl-phosphonium chloride
Uniqueness
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
95407-68-4 |
|---|---|
Fórmula molecular |
C26H22ClO5P |
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
phenacyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C26H22OP.ClHO4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
POEUEPVSESMPKN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


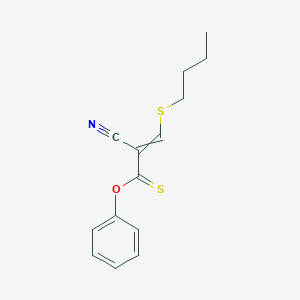

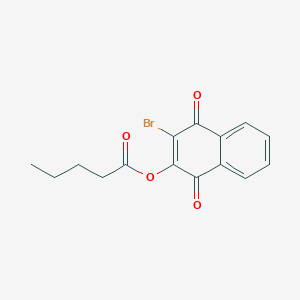
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)


